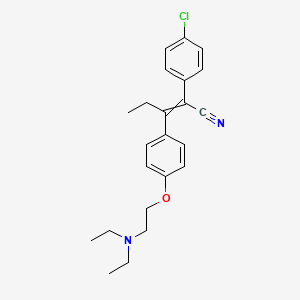![molecular formula C9H10ClN3O3 B12803161 4-(chloromethyl)-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-ol CAS No. 32659-29-3](/img/structure/B12803161.png)
4-(chloromethyl)-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(chloromethyl)-10-imino-3,7-dioxa-1,9-diazatricyclo[64002,6]dodeca-8,11-dien-5-ol is a complex organic compound with a unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(chloromethyl)-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Tricyclic Core: The initial step involves the cyclization of a suitable precursor to form the tricyclic core structure. This can be achieved through a series of condensation reactions under controlled conditions.
Introduction of Functional Groups: Subsequent steps involve the introduction of the chloromethyl and imino groups. This is typically done through halogenation and amination reactions, respectively.
Final Modifications:
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-(chloromethyl)-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-ol can undergo a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The chloromethyl group is particularly reactive and can undergo nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the chloromethyl group under mild conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
Chemistry
In chemistry, 4-(chloromethyl)-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-ol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
Medicine
In medicinal chemistry, derivatives of this compound are being investigated for their potential as therapeutic agents. Their ability to interact with specific biological targets makes them promising candidates for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to form stable, functionalized structures.
Mechanism of Action
The mechanism by which 4-(chloromethyl)-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-ol exerts its effects is largely dependent on its interaction with specific molecular targets. For example, in biological systems, it may act by inhibiting enzymes through covalent modification of active site residues. The pathways involved often include nucleophilic attack on the chloromethyl group, leading to the formation of stable adducts.
Comparison with Similar Compounds
Similar Compounds
4-(bromomethyl)-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-ol: Similar structure but with a bromomethyl group instead of chloromethyl.
4-(hydroxymethyl)-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-ol:
Uniqueness
The presence of the chloromethyl group in 4-(chloromethyl)-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-ol makes it particularly reactive towards nucleophiles, which can be exploited in various synthetic and biological applications. This distinguishes it from similar compounds with different substituents, which may have different reactivity profiles and applications.
Properties
CAS No. |
32659-29-3 |
|---|---|
Molecular Formula |
C9H10ClN3O3 |
Molecular Weight |
243.65 g/mol |
IUPAC Name |
4-(chloromethyl)-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-ol |
InChI |
InChI=1S/C9H10ClN3O3/c10-3-4-6(14)7-8(15-4)13-2-1-5(11)12-9(13)16-7/h1-2,4,6-8,11,14H,3H2 |
InChI Key |
KSCUAPCTLRFVPI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C3C(C(C(O3)CCl)O)OC2=NC1=N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


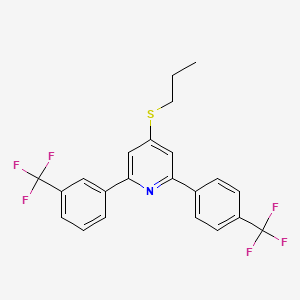
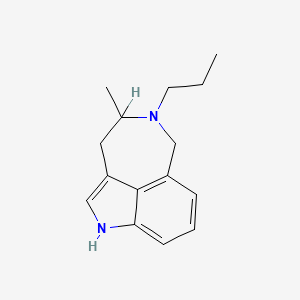
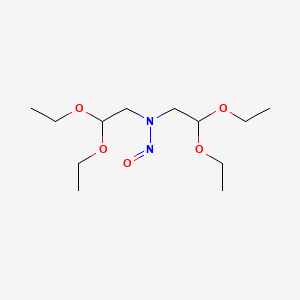
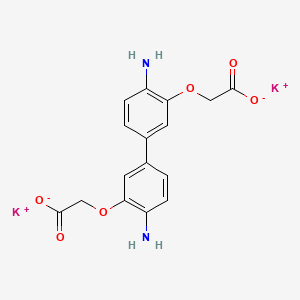
![thieno[2,3-f][1]benzothiol-4-yl acetate](/img/structure/B12803112.png)
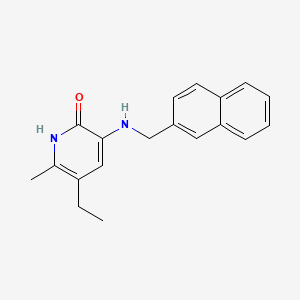
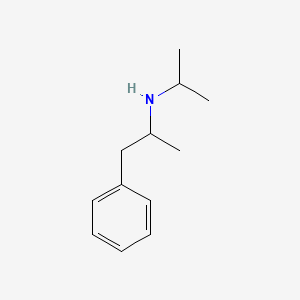
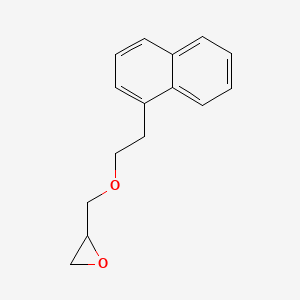
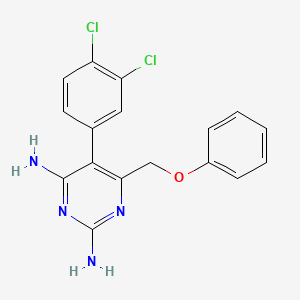
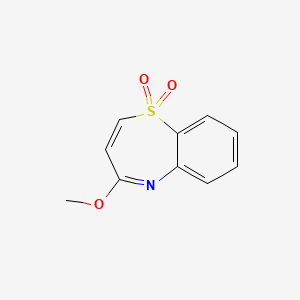
![3a,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3(2H)-one](/img/structure/B12803145.png)
